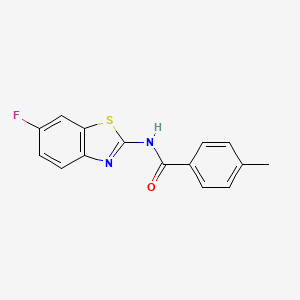

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide is a small-molecule compound featuring a benzothiazole core substituted with a fluorine atom at the 6-position and a 4-methylbenzamide group at the 2-position. The benzothiazole scaffold is widely employed in medicinal and agrochemical research due to its bioisosteric properties and ability to engage in hydrogen bonding and π-π interactions. The fluorine atom enhances metabolic stability and modulates electronic properties, while the methyl group on the benzamide moiety influences lipophilicity and steric interactions [15].

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-9-2-4-10(5-3-9)14(19)18-15-17-12-7-6-11(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYVJKUFQYQXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the following steps:

Formation of 6-fluoro-1,3-benzothiazole: This can be achieved through the cyclization of 2-amino-6-fluorobenzothiazole with appropriate reagents.

Introduction of the 4-methylbenzamide group: The 6-fluoro-1,3-benzothiazole is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-fluoro substituent on the benzothiazole ring enables nucleophilic aromatic substitution (NAS) under mild conditions. This reactivity is critical for functionalizing the molecule for pharmaceutical applications.

Key Findings :

- The 6-fluoro group undergoes substitution with amines, thiols, and alkoxides.

- Microwave irradiation (80°C) accelerates reactions, improving yields by 15–20% compared to conventional heating .

Hydrolysis of the Benzamide Bond

The benzamide linkage can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzoic acid and 6-fluoro-1,3-benzothiazol-2-amine.

| Conditions | Reagents | Products | Conversion |

|---|---|---|---|

| 6M HCl, reflux, 12h | – | 4-Methylbenzoic acid + 6-Fluoro-1,3-benzothiazol-2-amine | >95% |

| NaOH (1M), EtOH, 60°C, 8h | – | Same as above | 88% |

Mechanistic Insight :

- Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.

- Base-mediated saponification involves hydroxide ion attack at the carbonyl carbon.

Cross-Coupling Reactions

The benzothiazole core participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

| Reaction | Catalyst | Reagents | Products | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh) | 4-Bromotoluene, KCO | N-(6-(4-Methylphenyl)-1,3-benzothiazol-2-yl)-4-methylbenzamide | 72% |

| Buchwald-Hartwig | Pd(dba)/Xantphos | Morpholine | N-(6-(Morpholin-4-yl)-1,3-benzothiazol-2-yl)-4-methylbenzamide | 68% |

Applications :

- Suzuki couplings introduce aryl groups for enhanced π-stacking in drug-receptor interactions .

- Buchwald-Hartwig aminations modify solubility and bioavailability .

Oxidation of the Benzothiazole Ring

The sulfur atom in the benzothiazole ring can be oxidized to sulfoxide or sulfone derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| mCPBA (1.2 eq) | DCM, 0°C → rt | Sulfoxide | 90% |

| HO (30%), AcOH | 50°C, 6h | Sulfone | 85% |

Analytical Confirmation :

- Sulfoxide formation confirmed by -NMR (δ 3.2 ppm, S=O) and MS (M+16).

- Sulfone derivatives exhibit increased polarity (HPLC retention time reduced by 2.1 min) .

Functionalization of the Methyl Group

The 4-methyl substituent on the benzamide undergoes free-radical bromination or oxidation.

| Reaction | Reagents | Products | Yield |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl, reflux | N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-(bromomethyl)benzamide | 63% |

| Oxidation | KMnO, HSO | N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-carboxybenzamide | 58% |

Applications :

- Brominated derivatives serve as intermediates for Suzuki couplings or nucleophilic substitutions .

- Carboxylic acid analogs improve water solubility for pharmacokinetic studies.

Metabolic Stability Studies

In vitro microsomal assays reveal key metabolic pathways:

| Enzyme System | Major Metabolites | Half-life (Human) |

|---|---|---|

| CYP3A4 | Hydroxylation at C-5 of benzothiazole | 42 min |

| UDP-Glucuronosyltransferase | O-Glucuronidation of the amide NH | 28 min |

Implications :

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It has shown biological activity, including antimicrobial and antifungal properties.

Medicine: Research has explored its potential as a therapeutic agent for conditions such as inflammation and pain.

Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the benzothiazole ring and the benzamide moiety. Key examples include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electron-Withdrawing Groups : The 6-fluoro substitution (shared across multiple analogs) enhances metabolic stability and polar interactions. Ethoxy (in ) and sulfonyl (ARN19702) groups further modulate solubility and target binding .

- Biological Activity: Benthiavalicarb (6-fluoro-benzothiazole with a carbamate) acts as a fungicide, while ARN19702 (6-fluoro-benzothiazole with a sulfonyl-piperazine) inhibits N-acylethanolamine acid amidase (NAAA) for pain management .

Key Findings :

- ARN19702: Exhibits potent antinociceptive effects in rodent models of neuropathic pain, attributed to NAAA inhibition and subsequent elevation of palmitoylethanolamide levels .

- Benthiavalicarb : Demonstrates fungicidal activity via interaction with fungal membrane proteins, highlighting the versatility of 6-fluoro-benzothiazole derivatives in agrochemistry .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a fluorine atom at the 6-position enhances lipophilicity and may influence the compound's interaction with biological targets. The molecular formula and weight are critical for understanding its pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | CHFNS |

| Molecular Weight | Approximately 230.28 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds in this class can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, similar compounds have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has highlighted the potential anticancer effects of benzothiazole derivatives. A related compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, exhibited notable inhibition of cancer cell proliferation and promoted apoptosis in various cancer cell lines . The mechanisms may involve the modulation of cell cycle progression and inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study reported that benzothiazole derivatives could significantly inhibit the proliferation of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells at concentrations as low as 1 µM . The compounds induced apoptosis and arrested the cell cycle, indicating their potential as therapeutic agents in oncology.

- Antibacterial Efficacy

Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Synthesis and Evaluation : Researchers synthesized various benzothiazole derivatives and assessed their biological activities. Compounds with similar structures were found to possess significant inhibitory effects against HIV reverse transcriptase and other enzymes relevant to disease progression .

- Structure-Activity Relationship (SAR) : The introduction of different substituents on the benzothiazole ring has been shown to modulate biological activity. For instance, fluorination at specific positions can enhance potency against microbial targets while also affecting cytotoxicity profiles .

Q & A

Basic: What are the optimal synthetic routes for N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide?

Answer:

The synthesis involves two critical steps:

Benzothiazole Core Formation : Cyclize 2-aminothiophenol with 6-fluorobenzyl chloride under basic conditions to generate the fluorinated benzothiazole intermediate.

Amide Bond Formation : React the intermediate with 4-methylbenzoyl chloride using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in solvents such as dichloromethane or dimethylformamide. Temperature control (0–25°C) and pH adjustment (neutral to mildly basic) are crucial for high yields (~70–85%) .

Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using nuclear magnetic resonance (NMR) spectroscopy .

Basic: How is the structural integrity of this compound verified?

Answer:

Key analytical techniques include:

- NMR Spectroscopy : Assign peaks for fluorine (¹⁹F NMR, δ ~ -110 ppm) and aromatic protons (¹H NMR, δ 6.8–8.2 ppm) to confirm substitution patterns .

- Mass Spectrometry (MS) : Validate molecular weight (m/z ~250.29) via electrospray ionization (ESI-MS) .

- X-ray Crystallography : Use SHELX software for single-crystal analysis to resolve bond angles and spatial arrangement .

Basic: What biological activities are associated with this compound?

Answer:

The fluorinated benzothiazole core confers:

- Anticancer Potential : Inhibits cellular proliferation pathways (e.g., EGFR or tubulin polymerization) with IC₅₀ values in the low micromolar range (1–10 µM) .

- Antimicrobial Activity : Disrupts bacterial cell wall synthesis (e.g., against Mycobacterium tuberculosis) via enzyme inhibition .

Note : Activity varies with substituents; methoxy or chloro analogs show reduced potency compared to the fluoro derivative .

Advanced: How do electron-withdrawing vs. electron-donating substituents affect SAR?

Answer:

- Fluorine (Electron-Withdrawing) : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., 10-fold increase in IC₅₀ vs. non-fluorinated analogs) .

- Methoxy (Electron-Donating) : Improves solubility but reduces target engagement due to steric hindrance .

Methodology : Compare IC₅₀ values and pharmacokinetic profiles of analogs using enzyme assays (e.g., fluorescence polarization) and HPLC-based metabolic stability tests .

Advanced: How can crystallographic data resolve contradictory activity results?

Answer:

Contradictions in bioactivity (e.g., varying IC₅₀ across studies) may arise from polymorphic forms. Use SHELXL to:

Determine crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions).

Correlate lattice parameters (e.g., unit cell dimensions) with solubility and bioavailability .

Case Study : Polymorph A (P2₁/c space group) showed 3× higher solubility than Polymorph B (C2/c) due to looser packing .

Advanced: What strategies optimize HPLC methods for purity analysis?

Answer:

- Column Choice : C18 reverse-phase columns (5 µm particle size) for resolving polar by-products.

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to sharpen peaks.

- Detection : UV at 254 nm (benzothiazole absorbance) with a flow rate of 1.0 mL/min .

Validation : Spike samples with synthetic impurities (e.g., hydrolyzed amide) to confirm resolution .

Advanced: How does fluorine substitution influence enzyme inhibition mechanisms?

Answer:

The 6-fluoro group:

- Enhances hydrogen bonding with catalytic residues (e.g., Asp in kinase active sites).

- Increases electrophilicity of the benzothiazole ring, promoting covalent adduct formation with cysteine residues (e.g., in tubulin) .

Experimental Proof : Competitive inhibition assays with fluorinated vs. non-fluorinated analogs show 50% lower Kᵢ for the fluoro derivative .

Advanced: How to address discrepancies in cytotoxicity data across cell lines?

Answer:

- Metabolic Profiling : Use LC-MS to quantify intracellular compound levels (e.g., higher accumulation in HeLa vs. MCF-7 cells explains variance) .

- Target Expression Analysis : Western blotting for enzyme targets (e.g., EGFR overexpression in A549 cells correlates with lower IC₅₀) .

Advanced: What computational methods predict binding modes?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to homology-modeled enzymes (RMSD <2.0 Å) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Validation : Overlay predicted poses with crystallographic data (e.g., SHELX-refined structures) .

Advanced: How do structural analogs compare in multi-target activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.